1-(3-Methoxyphenyl)propan-1-ol

Descripción general

Descripción

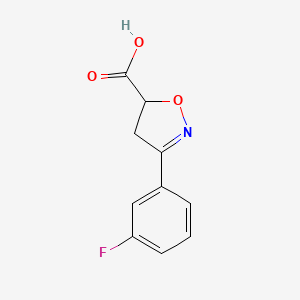

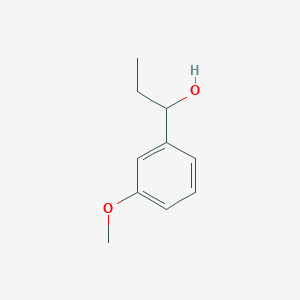

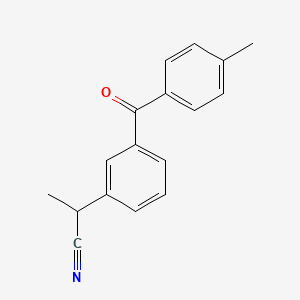

1-(3-Methoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.217 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, ethylmagnesium bromide reacts with m-Anisaldehyde to yield the product . Other methods involve the use of Diethylzinc or Bromoethane .Molecular Structure Analysis

The molecular structure of this compound consists of a propyl (three-carbon) chain attached to a methoxyphenyl group . The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis

This compound, like other alcohols, can undergo a variety of chemical reactions. For example, it can be converted to alkyl halides .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 265.3±23.0 °C at 760 mmHg, and a flash point of 109.2±16.9 °C .Aplicaciones Científicas De Investigación

Antimicrobial and Antiradical Activity

1-(3-Methoxyphenyl)propan-1-ol exhibits notable applications in the domain of antimicrobial and antiradical activities. A study by Čižmáriková et al. (2020) demonstrated that compounds similar to this compound, when synthesized, showed antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, these compounds exhibited antioxidant activity, determined using DPPH and ABTS.+ methods, although these activities were found to be lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Anticancer Activity

The compound also finds relevance in cancer research. Rayanil et al. (2011) isolated a phenolic compound, 1-(3-hydroxy-4-methoxyphenyl)-3-(2,4-dihydroxy-5-methoxyphenyl) propan-1-ol, from the wood of Millettia leucantha, showing strong cytotoxicity against the BCA-1 tumor cell lines. This suggests potential applications in developing anticancer therapies (Rayanil et al., 2011).

Enzymatic Resolution and Asymmetric Synthesis

In the field of asymmetric synthesis, the enzymatic resolution of derivatives of this compound has been studied. For instance, Torre et al. (2006) investigated the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, identifying Candida antarctica lipase A as a suitable biocatalyst. This study highlights the potential of this compound derivatives in producing valuable intermediates for pharmaceutical compounds like (S)-dapoxetine (Torre et al., 2006).

Structural Analysis and Drug Design

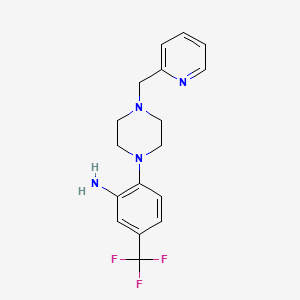

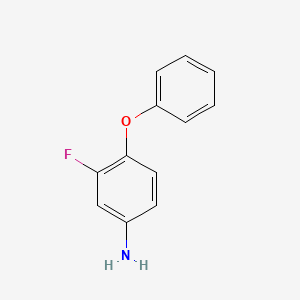

The compound also plays a role in structural analysis and drug design. Xu et al. (2016) conducted a study on an arylpiperazine derivative of this compound, focusing on its binding mechanism with α1A-adrenoceptor. This research provides valuable insights for the design of highly selective antagonists in drug development (Xu et al., 2016).

Lignin Pyrolysis

In the context of lignin pyrolysis, this compound-related compounds have been studied for their reactivity. Watanabe et al. (2015) investigated the pyrolytic reactivities of deuterated lignin model dimers, providing insights into the radical chain reactions involved in lignin pyrolysis, which is critical for understanding biomass conversion processes (Watanabe et al., 2015).

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXPRJLIYBQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415680 | |

| Record name | 1-(3-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52956-27-1 | |

| Record name | 1-(3-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)